molecular formula C46H66O9 B13849990 Treprostinil-2-yl Treprostinilate Ester

Treprostinil-2-yl Treprostinilate Ester

Cat. No.: B13849990
M. Wt: 763.0 g/mol
InChI Key: AQQMMSCCHJCPNT-JZPFJNSUSA-N
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Description

Treprostinil-2-yl Treprostinilate Ester is a compound derived from treprostinil, a prostacyclin analog. Treprostinil is widely used for the treatment of pulmonary arterial hypertension due to its potent vasodilatory and anti-proliferative properties . This compound is a modified form designed to enhance the pharmacokinetic properties and therapeutic efficacy of treprostinil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of treprostinil involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity . The process begins with the preparation of an intermediate compound, which undergoes reduction and deprotection of hydroxyl groups, followed by hydrolysis to yield treprostinil .

Industrial Production Methods

Industrial production of treprostinil and its derivatives, including Treprostinil-2-yl Treprostinilate Ester, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Treprostinil-2-yl Treprostinilate Ester undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include cobalt carbonyl for catalytic reactions, chloroacetonitrile for hydrolysis, and various protecting groups for selective deprotection .

Major Products Formed

The major products formed from these reactions include intermediate compounds that are further processed to yield treprostinil and its esters .

Scientific Research Applications

Treprostinil-2-yl Treprostinilate Ester has a wide range of scientific research applications:

Properties

Molecular Formula

C46H66O9

Molecular Weight

763.0 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-29-11-10-16-43(39(29)23-31(37)25-41(35)49)54-28-46(52)55-44-26-32-24-40-30(12-9-15-42(40)53-27-45(50)51)22-38(32)36(44)20-18-34(48)14-8-6-4-2/h9-12,15-16,31-38,41,44,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34+,35+,36+,37-,38-,41+,44+/m0/s1

InChI Key

AQQMMSCCHJCPNT-JZPFJNSUSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H]4C[C@@H]5CC6=C(C[C@@H]5[C@H]4CC[C@@H](CCCCC)O)C=CC=C6OCC(=O)O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4CC5CC6=C(CC5C4CCC(CCCCC)O)C=CC=C6OCC(=O)O)O)O

Origin of Product

United States

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